2-(4-Chlorophenyl)phenanthrene
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Overview
Description
2-(4-Chlorophenyl)phenanthrene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) It consists of a phenanthrene core with a 4-chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)phenanthrene can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene derivatives, followed by cyclization and chlorination steps. The Haworth phenanthrene synthesis is another method, which involves the transformation of naphthalene into phenanthrene through Friedel-Crafts acylation and subsequent reductions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorophenyl)phenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone using oxidizing agents like chromic acid.
Reduction: Reduction with hydrogen gas and a catalyst such as Raney nickel can yield 9,10-dihydrophenanthrene.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at multiple positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Chromic acid, tert-butyl hydroperoxide, and molybdenum acetylacetonate are commonly used oxidizing agents.
Reduction: Lithium aluminium hydride and hydrogen gas with catalysts like Raney nickel are used for reduction reactions.
Substitution: Nitration typically uses nitric acid, while sulfonation employs sulfuric acid.
Major Products:
Oxidation: Phenanthrenequinone
Reduction: 9,10-Dihydrophenanthrene
Substitution: Various nitrated and sulfonated phenanthrene derivatives
Scientific Research Applications
2-(4-Chlorophenyl)phenanthrene has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)phenanthrene involves its interaction with various molecular targets and pathways. Its aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, its derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Phenanthrene: A parent compound with similar structural properties but lacks the 4-chlorophenyl substituent.
Anthracene: Another polycyclic aromatic hydrocarbon with three fused benzene rings, differing in its reactivity and applications.
Naphthalene: A simpler PAH with two fused benzene rings, used as a precursor in the synthesis of phenanthrene derivatives.
Uniqueness: 2-(4-Chlorophenyl)phenanthrene is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and physical properties. This substituent can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H13Cl |
---|---|
Molecular Weight |
288.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)phenanthrene |
InChI |
InChI=1S/C20H13Cl/c21-18-10-7-14(8-11-18)16-9-12-20-17(13-16)6-5-15-3-1-2-4-19(15)20/h1-13H |
InChI Key |
HMPXTOLVFKONSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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